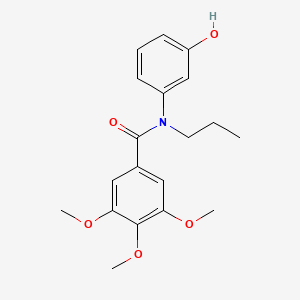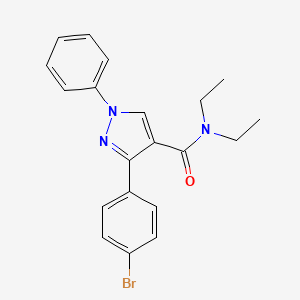
2-chloro-5-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
2-chloro-5-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a thiadiazole sulfonamide and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of various enzymes and pathways in the body. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation. It has also been shown to inhibit the activity of various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been studied extensively in scientific research. This compound has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been shown to have an effect on various physiological processes such as cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its ability to inhibit specific enzymes and pathways. This allows researchers to study the effects of inhibiting these targets on various biological processes. One limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-5-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and pathways. Another area of research is the study of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound in targeted drug delivery systems is an area of interest for future research.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-chloro-5-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide have been studied extensively in scientific research. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating diseases such as cancer, arthritis, and viral infections.
Propiedades
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c20-16-7-6-14(30(26,27)24-8-10-28-11-9-24)12-15(16)17(25)21-19-23-22-18(29-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYNXAMLRKDUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-morpholin-4-ylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B3729444.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B3729456.png)
![5-(4-hydroxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B3729480.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729484.png)
![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3729492.png)
![2-(3-chlorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3729493.png)


![3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729521.png)
![2-[(3-chloro-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3729529.png)
![4-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729531.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3729534.png)
![ethyl {[7-benzyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3729542.png)